1-Chloro-3-(3,4-dichlorophenyl)propan-2-one

Description

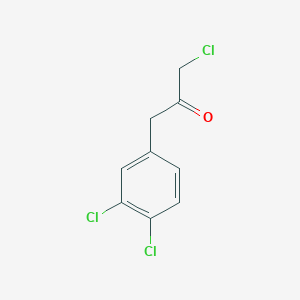

1-Chloro-3-(3,4-dichlorophenyl)propan-2-one is a halogenated aromatic ketone with the molecular formula C₉H₇Cl₃O and a molar mass of 237.51 g/mol . Its structure features a propan-2-one backbone substituted with a chlorine atom at position 1 and a 3,4-dichlorophenyl group at position 3. The compound’s SMILES notation is C1=CC(=C(C=C1CC(=O)CCl)Cl)Cl, and its InChIKey is BVWOIDPXXWNJBA-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 144.5–159.7 Ų, suggesting moderate molecular polarity . Despite its structural relevance in synthesizing pharmaceuticals like cericlamine (a β-blocker precursor), literature data on its direct applications remain sparse .

Properties

IUPAC Name |

1-chloro-3-(3,4-dichlorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWOIDPXXWNJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)CCl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-(3,4-dichlorophenyl)propan-2-one can be synthesized through several methods. One common method involves the reaction of 3,4-dichlorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1-Chloro-3-(3,4-dichlorophenyl)propan-2-one often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(3,4-dichlorophenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as ammonia or primary amines in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted amines or thiols.

Reduction: Formation of 1-chloro-3-(3,4-dichlorophenyl)propan-2-ol.

Oxidation: Formation of 3,4-dichlorobenzoic acid or related compounds.

Scientific Research Applications

1-Chloro-3-(3,4-dichlorophenyl)propan-2-one is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: As a precursor in the development of therapeutic agents.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(3,4-dichlorophenyl)propan-2-one involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or modification of protein function. The chlorinated phenyl ring and the carbonyl group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chlorinated Propan-2-one Derivatives

Positional Isomers

- 1-Chloro-1-(2,3-dichlorophenyl)propan-2-one (CAS: 1266970-71-1): Molecular formula: C₉H₇Cl₃O (same as the target compound). Substituent arrangement differs, with chlorine atoms at positions 2 and 3 on the phenyl ring. Molar mass: 237.51 g/mol .

1-Chloro-3-(3-chlorophenyl)propan-2-one (CAS: 24253-17-6):

Herbicide-Related Analogs

- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron) :

Halogen-Substituted Derivatives

Fluorinated Analogs

- 1-Chloro-3-(3,4-difluorophenyl)propan-2-one (CAS: 1221342-53-5): Molecular formula: C₉H₇ClF₂O; molar mass: 204.6 g/mol .

3-Chloro-1-(2,3-difluorophenyl)propan-1-one (CAS: 1252665-86-3):

Brominated Analogs

Pharmaceutical Precursors

- 1-Chloro-3-(1-naphthyloxy)propan-2-one: Intermediate in synthesizing β-blockers like propranolol. Yeast-mediated reductions (e.g., Yarrowia lipolytica) yield (S)-configured alcohols with 25–88% efficiency, highlighting enzymatic stereoselectivity . Contrast: The 3,4-dichlorophenyl group in the target compound may hinder enzymatic recognition due to steric and electronic differences .

Data Tables

Table 1: Physical and Structural Properties of Selected Analogs

Biological Activity

1-Chloro-3-(3,4-dichlorophenyl)propan-2-one is a synthetic organic compound notable for its diverse biological activities and applications in medicinal chemistry. Its molecular structure features a chloro group and a dichlorophenyl moiety, contributing to its electrophilic nature and reactivity. This compound has garnered attention for its potential role in enzyme inhibition and as a precursor in pharmaceutical synthesis.

The biological activity of 1-Chloro-3-(3,4-dichlorophenyl)propan-2-one is primarily attributed to its ability to interact with nucleophilic sites in biological molecules. The compound can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or modification of protein function. The chlorinated phenyl ring and the carbonyl group enhance its reactivity and binding affinity, allowing it to modulate various biochemical pathways.

Enzyme Inhibition

Research indicates that 1-Chloro-3-(3,4-dichlorophenyl)propan-2-one acts as an inhibitor for specific enzymes involved in metabolic pathways. Its electrophilic nature allows it to bind to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This characteristic has been explored in studies focusing on enzyme kinetics and inhibition profiles.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have reported that it exhibits antibacterial activity comparable to standard antibiotics. For instance, minimum inhibitory concentrations (MICs) against pathogens such as Escherichia coli and Staphylococcus aureus have been evaluated, showing promising results that warrant further investigation into its potential as an antimicrobial agent.

Anticancer Properties

1-Chloro-3-(3,4-dichlorophenyl)propan-2-one has also been studied for its anticancer properties. Research findings suggest that the compound may induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell growth and survival. In vitro studies have reported IC50 values indicating cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of 1-Chloro-3-(3,4-dichlorophenyl)propan-2-one against several clinically relevant strains. The results indicated that the compound exhibited potent antibacterial activity with MICs ranging from 20 to 50 µg/mL, demonstrating effectiveness comparable to conventional antibiotics like ceftriaxone.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| E. coli | 30 | Ceftriaxone | 28 |

| S. aureus | 25 | Ceftriaxone | 30 |

| K. pneumoniae | 40 | Ceftriaxone | 24 |

Study on Anticancer Activity

In another study focusing on the anticancer effects of the compound, researchers treated various cancer cell lines with different concentrations of 1-Chloro-3-(3,4-dichlorophenyl)propan-2-one. The results showed significant cytotoxic effects with IC50 values ranging from 5 to 15 µM across different cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 7 |

| PC3 (Prostate) | 10 |

| HCT-116 (Colon) | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.